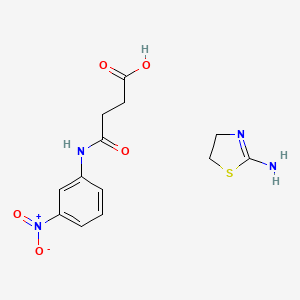
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones. The nitroaniline moiety can be introduced via nitration of aniline derivatives followed by coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitroaniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the nitroaniline moiety can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Such as thiamine (vitamin B1) which also contains a thiazole ring.
Nitroaniline Derivatives: Such as 4-nitroaniline, which is used in dye synthesis.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is unique due to the combination of the thiazole ring and nitroaniline moiety, which can confer distinct chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
171088-76-9 |
|---|---|
Molecular Formula |
C13H16N4O5S |
Molecular Weight |
340.36 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5.C3H6N2S/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17;4-3-5-1-2-6-3/h1-3,6H,4-5H2,(H,11,13)(H,14,15);1-2H2,(H2,4,5) |
InChI Key |
HJWYRDHFJAZZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















